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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block in organic synthesis,

featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of

reactive moieties allows for its participation in a wide array of chemical transformations, making

it a valuable precursor for the synthesis of complex organic molecules, functional materials,

and pharmaceutical intermediates. The electron-withdrawing nature of the nitro group

enhances the reactivity of the alkyne in certain reactions and provides a handle for further

functionalization, such as reduction to an amine. This document provides detailed application

notes and experimental protocols for the use of 1-ethynyl-4-nitrobenzene in key organic

reactions.

Physicochemical Properties
A summary of the key physicochemical properties of 1-ethynyl-4-nitrobenzene is provided in

the table below.
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Property Value Reference

CAS Number 937-31-5

Molecular Formula C₈H₅NO₂

Molecular Weight 147.13 g/mol

Melting Point 148-150 °C (lit.)

Appearance Pale yellow solid

Solubility

Soluble in many organic

solvents such as THF, DMF,

and chlorinated solvents.

Spectroscopic Data
Technique Data

¹H NMR (CDCl₃, 300 MHz)
δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H),

3.36 (s, 1H) ppm.

¹³C NMR
Spectral data available in public databases such

as PubChem.[1]

IR (KBr)
Characteristic peaks for C≡C and NO₂

stretching.[1]

Applications in Organic Synthesis
1-Ethynyl-4-nitrobenzene is a key substrate in several important classes of organic reactions,

including:

Sonogashira Coupling: For the formation of carbon-carbon bonds between the terminal

alkyne and aryl or vinyl halides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the

efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.
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Diels-Alder Reaction: Where the electron-deficient alkyne can act as a dienophile in [4+2]

cycloaddition reactions.

Polymer Synthesis: As a monomer for the preparation of conjugated polymers with

interesting electronic and optical properties.

Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, and 1-
ethynyl-4-nitrobenzene is an excellent substrate due to the electron-withdrawing nitro group

which can enhance its reactivity.[2] This reaction is widely used to synthesize substituted

alkynes, which are precursors to a variety of complex molecules and materials.

General Reaction Scheme

Reactants

Reagents Product

1-Ethynyl-4-nitrobenzene + Aryl/Vinyl Halide (R-X)

Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., NEt₃, piperidine) 4-(Arylethynyl)-1-nitrobenzene

Sonogashira
Coupling

Click to download full resolution via product page

Caption: Sonogashira Coupling of 1-Ethynyl-4-nitrobenzene.

Quantitative Data for Sonogashira Coupling
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Aryl
Halide

Catalyst
/Co-
catalyst

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

1-Iodo-4-

nitrobenz

ene

Pd(OAc)₂

/ CuI
Dabco Air RT -

Quantitati

ve
[3][4]

Iodobenz

ene

Pd

catalyst /

0.1%

Cu₂O

-
THF-

DMA 9:1
80 Flow - [5]

4-

Iodotolue

ne

5% Pd

on

alumina /

0.1%

Cu₂O on

alumina

-
THF-

DMA 9:1
75 72 <2 [5]

Aryl

Iodides

Pd/CuFe

₂O₄

MNPs

K₂CO₃ EtOH 70 -

Moderate

to

Excellent

[6]

Aryl

Bromides

PdCl₂(C

H₃CN)₂ /

X-Phos

Cs₂CO₃ PTS/H₂O RT - Good [7]

Detailed Experimental Protocol: Sonogashira Coupling
of 1-Ethynyl-4-nitrobenzene with 1-Iodo-4-nitrobenzene
This protocol is adapted from a general procedure for palladium-catalyzed Sonogashira cross-

coupling reactions under aerobic conditions.[3]

Materials:

1-Ethynyl-4-nitrobenzene

1-Iodo-4-nitrobenzene
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Palladium(II) acetate (Pd(OAc)₂)

Copper(I) iodide (CuI)

1,4-Diazabicyclo[2.2.2]octane (Dabco)

Solvent (e.g., DMF or THF)

Round-bottom flask

Magnetic stirrer

Standard glassware for workup and purification

Procedure:

To a round-bottom flask, add 1-iodo-4-nitrobenzene (1.0 mmol), 1-ethynyl-4-nitrobenzene
(1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and Dabco (3.0

mmol).

Add the solvent (5 mL) to the flask.

Stir the reaction mixture at room temperature under an air atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials

are consumed.

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl

acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 1-nitro-

4-((4-nitrophenyl)ethynyl)benzene.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
"Click chemistry," particularly the CuAAC reaction, provides a highly efficient and regioselective

method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. 1-Ethynyl-4-nitrobenzene is an

ideal alkyne component for this reaction, leading to triazole products that are of significant

interest in medicinal chemistry and materials science. Many triazole derivatives exhibit a wide

range of biological activities, including antifungal properties.[8][9][10]

General Reaction Scheme

Reactants

Reagents

Product

1-Ethynyl-4-nitrobenzene + Organic Azide (R-N₃)

Cu(I) source (e.g., CuSO₄/NaAsc, CuI)

Solvent (e.g., tBuOH/H₂O, THF)

1-Aryl-4-(4-nitrophenyl)-1H-1,2,3-triazole

CuAAC
(Click Chemistry)

Click to download full resolution via product page

Caption: CuAAC of 1-Ethynyl-4-nitrobenzene.

Quantitative Data for CuAAC Reactions
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Azide
Catalyst
System

Solvent Temp. (°C) Time (h) Yield (%)

Octyl azide
Cu(CH₃CN)₄

PF₆ / TBTA

Dry degassed

THF
RT 48 56

Hexyl azide
Cu(CH₃CN)₄

PF₆ / TBTA

Dry degassed

THF
RT 48 50

Detailed Experimental Protocol: Synthesis of 1-Octyl-4-
(4-nitrophenyl)-1H-1,2,3-triazole
Materials:

1-Ethynyl-4-nitrobenzene

Octyl azide

Copper(I) hexafluorophosphate tetrakis(acetonitrile) complex (Cu(CH₃CN)₄PF₆)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Dry, degassed tetrahydrofuran (THF)

Schlenk flask

Nitrogen or Argon atmosphere

Standard glassware for workup and purification

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(CH₃CN)₄PF₆

(0.0475 mmol, 25 mol%) and TBTA (0.0475 mmol, 25 mol%).

Add dry, degassed THF (to achieve a concentration of 0.025 mmol/mL for the alkyne and

azide).
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Add 1-ethynyl-4-nitrobenzene (0.190 mmol) and octyl azide (0.190 mmol) to the flask.

Stir the reaction mixture at room temperature under the inert atmosphere for 48 hours.

After 48 hours, remove the solvent in vacuo.

Dissolve the residue in chloroform (20 mL).

Purify the crude product by column chromatography on silica gel (10% ethyl acetate in

hexane) to afford the product as a yellow solid.

Characterization Data:

Yield: 56% (32 mg)

¹H NMR (400 MHz, CDCl₃): δ 8.29 (dt, J = 8.9, 2.2 Hz, 2H), 8.01 (dt, J = 8.9, 2.2 Hz, 2H),

7.89 (s, 1H), 4.43 (t, J = 7.26 Hz, 2H), 1.97 (quint, J = 7.3 Hz, 2H), 1.36 - 1.27 (m, 10H),

0.87 (t, J = 6.9 Hz, 3H).

¹³C NMR (126 MHz, CDCl₃): δ 147.38, 145.67, 137.15, 126.22, 124.45, 121.05, 50.83,

31.82, 30.44, 29.16, 29.07, 26.61, 22.72, 14.19.

HRMS: Calculated and found values should be consistent with the expected molecular

formula.

Diels-Alder Reactions
The electron-withdrawing nitro group makes the alkyne moiety of 1-ethynyl-4-nitrobenzene an

effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[4]

This provides a powerful method for the construction of six-membered rings.

General Reaction Scheme
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Reactants

Conditions

Product

1-Ethynyl-4-nitrobenzene
(Dienophile) + Conjugated Diene

Heat (Δ)

Solvent (e.g., Toluene, Xylene)

Cyclohexadiene Derivative
[4+2] Cycloaddition

Click to download full resolution via product page

Caption: Diels-Alder Reaction with 1-Ethynyl-4-nitrobenzene.

Detailed Experimental Protocol: Diels-Alder Reaction
with Cyclopentadiene
This is a general protocol that can be adapted for the reaction of 1-ethynyl-4-nitrobenzene
with cyclopentadiene.[11]

Materials:

1-Ethynyl-4-nitrobenzene

Dicyclopentadiene (cracked in situ to give cyclopentadiene)

Solvent (e.g., xylene)

Sealed tube or reflux apparatus with a condenser
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Heating source (oil bath or heating mantle)

Standard glassware for workup and purification

Procedure:

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-
ethynyl-4-nitrobenzene (1.0 mmol) in xylene (5 mL).

Add dicyclopentadiene (1.1 mmol).

Heat the reaction mixture to a temperature sufficient to crack the dicyclopentadiene and

initiate the cycloaddition (e.g., refluxing xylene, ~140 °C, or in a sealed tube at 185 °C).

Monitor the reaction progress by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder

adduct. The stereochemistry of the product (endo/exo) should be determined by

spectroscopic methods, such as NMR.

Polymer Synthesis
1-Ethynyl-4-nitrobenzene can be used as a monomer in the synthesis of conjugated

polymers. These polymers are of interest for their potential applications in electronic and

photonic devices due to their delocalized π-systems.

General Polymerization Scheme
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Monomer

Conditions

Product

1-Ethynyl-4-nitrobenzene

Catalyst (e.g., Rh-based)

Initiator / Co-catalyst

Solvent

Poly(1-ethynyl-4-nitrobenzene)
Polymerization

Click to download full resolution via product page

Caption: Polymerization of 1-Ethynyl-4-nitrobenzene.

Detailed Experimental Protocol: Synthesis of Poly(1-
ethynyl-4-nitrobenzene)
This is a general procedure for the polymerization of a substituted acetylene using a Rh-based

catalyst, which can be adapted for 1-ethynyl-4-nitrobenzene.

Materials:

1-Ethynyl-4-nitrobenzene

Rh-based catalyst (e.g., [Rh(nbd)Cl]₂)

Co-catalyst/initiator (e.g., a tertiary amine)
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Anhydrous, degassed solvent (e.g., toluene or THF)

Schlenk tube or similar reaction vessel

Inert atmosphere (N₂ or Ar)

Standard equipment for polymer precipitation and characterization (GPC, NMR, etc.)

Procedure:

In a Schlenk tube under an inert atmosphere, dissolve the Rh-based catalyst in the

anhydrous, degassed solvent.

Add the co-catalyst/initiator to the solution.

Add a solution of 1-ethynyl-4-nitrobenzene in the same solvent to the catalyst mixture.

Stir the reaction mixture at the desired temperature for the specified time. The polymerization

can be monitored by observing the increase in viscosity of the solution.

After the polymerization is complete, precipitate the polymer by pouring the reaction mixture

into a non-solvent (e.g., methanol).

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the

molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR) to

confirm the polymer structure.

Conclusion
1-Ethynyl-4-nitrobenzene is a highly valuable and versatile building block in modern organic

synthesis. Its dual functionality allows for the construction of a wide range of complex

molecules and materials through well-established and reliable synthetic methodologies. The

protocols provided herein serve as a guide for researchers to harness the synthetic potential of

this important compound in their own research endeavors. As with any chemical reaction,

appropriate safety precautions should be taken, and the reaction conditions may need to be

optimized for specific substrates and desired outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling
reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. rsc.org [rsc.org]

6. arodes.hes-so.ch [arodes.hes-so.ch]

7. people.chem.ucsb.edu [people.chem.ucsb.edu]

8. pnrjournal.com [pnrjournal.com]

9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Synthesis and antifungal activity of the novel triazole compounds - MedChemComm
(RSC Publishing) [pubs.rsc.org]

11. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives
as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for 1-Ethynyl-4-
nitrobenzene in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013769#1-ethynyl-4-nitrobenzene-as-a-building-
block-in-organic-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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